molecular formula C11H20N4 B2555231 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans CAS No. 1820572-30-2

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans

Cat. No.: B2555231
CAS No.: 1820572-30-2
M. Wt: 208.309
InChI Key: FLZFBJPUNPHGCU-GXSJLCMTSA-N
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Description

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans is a complex organic compound featuring a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans typically involves multi-step organic reactions

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-5-ylmethanamine: Similar structure but lacks the piperidine ring.

    2-(1-methyl-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the methanamine group.

Uniqueness

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans is unique due to the presence of both the pyrazole and piperidine rings, as well as the methanamine group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-7-3-4-9(8-12)11(14)10-5-6-13-15(10)2/h5-6,9,11H,3-4,7-8,12H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZFBJPUNPHGCU-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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